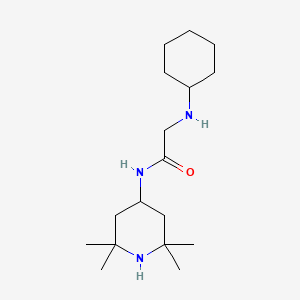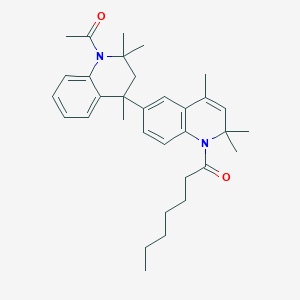
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide (CYC10669) is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. It belongs to the class of piperidine derivatives and has been shown to possess unique biochemical and physiological properties. In
作用機序
The mechanism of action of N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide is not fully understood, but it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDAC activity by N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of genes that are involved in these processes. Additionally, N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain behavior in animal models.
実験室実験の利点と制限
One advantage of using N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other HDAC inhibitors. However, one limitation of using N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide is its limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.
将来の方向性
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide. One potential avenue of research is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another potential area of research is to explore the use of N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide in combination with other anticancer agents to enhance its efficacy. Furthermore, the development of more water-soluble derivatives of N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide may increase its potential for use in clinical settings.
合成法
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide is synthesized by reacting N-cyclohexyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)glycinol with 4-chlorobutyryl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide in high yield and purity.
科学的研究の応用
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been studied for its potential applications in various fields of research. It has been shown to possess anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-(cyclohexylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O/c1-16(2)10-14(11-17(3,4)20-16)19-15(21)12-18-13-8-6-5-7-9-13/h13-14,18,20H,5-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBPQVQOYCZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CNC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5020295.png)
![ethyl 4-({[(4-bromo-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5020299.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5020302.png)
![6',7'-dimethoxy-1'-methyl-3'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B5020313.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020345.png)
![dimethyl 5-{[3-(methoxycarbonyl)-5-nitrobenzoyl]amino}isophthalate](/img/structure/B5020349.png)
![N-(2-isopropoxyethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5020357.png)

![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5020371.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5020379.png)
![2-({2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5020383.png)


![2,6-bis{5-methyl-2-[(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5020395.png)